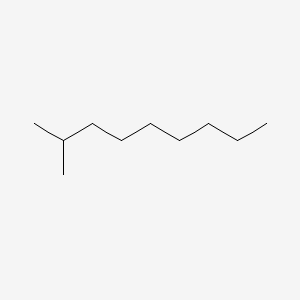

2-Methylnonane

Description

Significance of Branched Alkanes in Contemporary Hydrocarbon Chemistry

Branched alkanes are crucial components in the petroleum industry and are fundamental to organic chemistry. thoughtco.comuc3m.es Their significance stems from several key characteristics:

Enhanced Fuel Performance: The degree of branching in alkanes directly influences their octane (B31449) rating. Highly branched alkanes, like isomers of decane (B31447), are desirable components of gasoline as they are more resistant to knocking, ensuring smoother engine performance. thoughtco.com

Altered Physical Properties: Branching affects the boiling and melting points of alkanes. Increased branching generally leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces. masterorganicchemistry.com For instance, the boiling point of 2-methylnonane (B165365) is 166-169 °C, while the more branched 2,2,4-trimethylpentane (B7799088) (isooctane) boils at 99.3 °C. uc3m.eschemicalbook.com

Chemical Reactivity and Stability: While alkanes are generally considered to be of low reactivity, the presence of tertiary carbon atoms in branched alkanes can influence their reaction pathways in processes like catalytic cracking and isomerization. uc3m.esatlantis-press.com They are saturated hydrocarbons, meaning they only contain single bonds and have the maximum possible number of hydrogen atoms. pressbooks.pub

The study of branched alkanes like 2-methylnonane provides valuable insights into structure-property relationships, which is essential for designing and synthesizing new materials and fuels with tailored characteristics. thoughtco.comuc3m.es

Overview of Key Research Domains Pertaining to 2-Methylnonane Chemistry and Transformations

Research involving 2-methylnonane is concentrated in several key areas that leverage its unique structural features:

Catalytic Cracking and Isomerization: A significant body of research focuses on the catalytic cracking and isomerization of alkanes to produce more valuable, highly branched hydrocarbons for high-octane gasoline. thoughtco.comosti.gov Studies have investigated the relative reactivities of various alkanes, including 2-methylnonane, over different catalysts. osti.govcapes.gov.br For example, research using MFI zeolite nanosheets has shown shape-selectivity in the isomerization and hydrocracking of n-decane, where the formation of 2-methylnonane was less favored compared to bulk ZSM-5 catalysts, highlighting the role of catalyst structure in product distribution. researchgate.net

Biofuel Development: 2-Methylnonane has been identified as a potential component of biofuels. researchgate.net Research into the production of biofuels from sources like brown algae and through bacterial fermentation has shown the presence of 2-methylnonane and its isomers in the resulting fuel mixtures. researchgate.netnih.gov The hydrotreating and isomerization of algal-based oils can yield products including 2-methylnonane. researchgate.net

Fundamental Chemical Synthesis and Properties: 2-Methylnonane serves as a model compound for studying the fundamental physical and chemical properties of branched alkanes. acs.orgtargetmol.com Research includes the synthesis of specific isomers and the investigation of their thermodynamic properties. acs.org For instance, the viscosity and surface tension of 2-methylnonane have been studied over a range of temperatures to provide essential data for chemical engineering applications. acs.org

Pyrolysis Mechanisms: Understanding the thermal decomposition (pyrolysis) of hydrocarbons is crucial for developing advanced fuels and for modeling combustion processes. Molecular dynamics studies have investigated the pyrolysis mechanisms of n-decane and its isomer, 2-methylnonane, revealing that the branched structure of 2-methylnonane leads to more complex pyrolysis pathways. atlantis-press.comatlantis-press.com

Detailed Research Findings

Physical and Chemical Properties of 2-Methylnonane

The following table summarizes the key physical and chemical properties of 2-methylnonane, which are crucial for its application in various research and industrial settings.

| Property | Value |

| Molecular Formula | C10H22 chemicalbook.com |

| Molecular Weight | 142.28 g/mol chemicalbook.com |

| Appearance | Colorless liquid ontosight.aichemicalbook.com |

| Boiling Point | 166-169 °C chemicalbook.com |

| Melting Point | -74.65 °C chemicalbook.com |

| Density | 0.726 g/mL at 20 °C chemicalbook.com |

| Flash Point | 46 °C chemicalbook.com |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, ether, and benzene. ontosight.aichemicalbook.com |

| CAS Number | 871-83-0 chemicalbook.com |

Research on Catalytic Transformations of 2-Methylnonane

Catalytic cracking and isomerization are cornerstone processes in the petroleum industry for upgrading the quality of gasoline. Research in this area often uses 2-methylnonane and its isomers as model compounds.

A study on the catalytic cracking of various alkanes developed a microtechnique to measure their relative reactivities. osti.govcapes.gov.br This method utilized a gas chromatograph's evaporator as a microreactor, allowing for the study of cracking reactions over small quantities of catalysts at temperatures between 200-400°C. osti.govcapes.gov.br The reactivity of different alkanes in the C8-C17 range was compared relative to 2-methylnonane. osti.govcapes.gov.br

In the realm of hydroisomerization, the selectivity of n-decane conversion over bifunctional catalysts has been extensively studied. The distribution of methylnonane isomers, including 2-methylnonane, 3-methylnonane (B147189), 4-methylnonane (B107374), and 5-methylnonane (B93649), provides insights into the reaction mechanisms and the influence of the catalyst's pore architecture. kuleuven.be For instance, with certain zeolite catalysts, 3-methylnonane is often the dominant isomer, followed by 4-methylnonane and 2-methylnonane. kuleuven.be

The table below presents a simplified representation of the relative reactivity of different C10 isomers in catalytic cracking, a key area of research.

| Alkane Isomer | Relative Reactivity (Conceptual) |

| n-Decane | Baseline |

| 2-Methylnonane | Higher than n-decane |

| Other Methylnonanes | Varies with methyl position |

| Dimethyloctanes | Generally higher than methylnonanes |

Structure

3D Structure

Properties

IUPAC Name |

2-methylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVYKUFIHHTIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873239 | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C10-13 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | C9-11 Isoparaffin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.89 [mmHg] | |

| Record name | 2-Methylnonane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16062 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |

| Record name | 2-Methylnonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C9-11 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C10-13 Isoparaffin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLNONANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylnonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkanes, C9-11-iso- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLNONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382AKH052V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Transformation Pathways

Advanced Synthetic Methodologies for 2-Methylnonane (B165365) and its Direct Derivatives

Catalytic Approaches in Targeted Synthesis of Alkane Isomers

The targeted synthesis of specific alkane isomers like 2-methylnonane is crucial for producing high-octane gasoline and specialty chemicals. tandfonline.com Catalytic hydroisomerization is a primary method for converting linear alkanes into their branched counterparts. tandfonline.com This process typically employs bifunctional catalysts containing both metal and acid sites. tandfonline.comntnu.no The metal component, often a noble metal like platinum (Pt) or palladium (Pd), facilitates dehydrogenation of the n-alkane to an alkene intermediate. tandfonline.comntnu.no This alkene is then protonated on an acid site, forming a carbenium ion which undergoes skeletal rearrangement to a more stable branched carbenium ion. tandfonline.comacs.org Finally, the branched alkene is hydrogenated back to a branched alkane on the metal site. ntnu.no

The challenge lies in designing catalysts that favor isomerization over undesired side reactions like cracking, which breaks down the carbon chain. tandfonline.com The properties of the catalyst, including the type of metal, the nature and strength of the acid sites, and the support material's topology, all play a significant role in determining the selectivity towards desired isomers. tandfonline.combohrium.com For instance, molybdenum-based catalysts have shown effectiveness in generating specific alkene isomers, which are precursors to alkanes. researchfeatures.com

Recent research has focused on developing novel catalysts to improve the efficiency and selectivity of alkane isomerization. This includes exploring different metal combinations and optimizing the acidic properties of the support material. tandfonline.com The goal is to create catalysts that can operate at lower temperatures, as the formation of highly branched isomers is thermodynamically favored at lower temperatures. ntnu.no

Mechanistic Studies of Precursor Chemistry in Branched Alkane Formation

The formation of branched alkanes such as 2-methylnonane from linear precursors like n-decane involves a complex series of reaction steps. tandfonline.com The generally accepted mechanism for hydroisomerization on bifunctional catalysts begins with the dehydrogenation of the n-alkane on a metal site to form an alkene. nih.gov This alkene then migrates to an acidic site where it is protonated to form a carbenium ion. tandfonline.com

The key step is the skeletal rearrangement of this linear carbenium ion into a more stable branched carbenium ion. tandfonline.comacs.org This rearrangement often proceeds through protonated cyclopropane (B1198618) (PCP) intermediates. univ-oeb.dz For n-decane, the distribution of methylnonane isomers can be predicted based on the PCP mechanism. univ-oeb.dz Following the rearrangement, the branched carbenium ion deprotonates to form a branched alkene, which is then hydrogenated on a metal site to yield the final branched alkane product. nih.gov

The structure of the alkane precursor significantly influences the reaction pathways and product distribution. tandfonline.com Branched alkanes and their oxidation products tend to be more volatile than their linear counterparts with the same number of carbon atoms. copernicus.org Furthermore, the presence and position of branches can affect the rate of certain reactions, such as autoxidation. copernicus.org Understanding these mechanistic details is crucial for developing models that can accurately predict the formation of specific branched alkane isomers under various conditions. researchgate.netmdpi.comacs.org

Synthesis of Halogenated and Alkoxylated 2-Methylnonane Derivatives

The synthesis of halogenated and alkoxylated derivatives of 2-methylnonane introduces functional groups that can alter the chemical properties of the parent alkane, making them useful in various applications.

Alkoxylated Derivatives: Alkoxylated derivatives, such as ethoxylated 2-methylnonane, are typically synthesized by reacting a corresponding alcohol with an epoxide, like ethylene (B1197577) oxide. evitachem.com For instance, the synthesis of (3R)-3-ethoxy-2-methylnonane involves the reaction of branched C9-C11 alcohols with ethylene oxide under controlled temperature and pressure. evitachem.com This process, known as ethoxylation, is often carried out in industrial reactors. The resulting ethoxylated alcohols can undergo further reactions typical of this class of compounds, such as oxidation to form aldehydes or carboxylic acids, and substitution to replace the ethoxyl group. evitachem.com

Isomerization and Skeletal Rearrangement Processes

Mechanistic Investigations of n-Decane Hydroisomerization to Methylnonanes

The hydroisomerization of n-decane to its branched isomers, including 2-methylnonane, is a key process in petroleum refining to improve the octane (B31449) number of gasoline. tandfonline.com This reaction is typically carried out using bifunctional catalysts and involves a series of steps including dehydrogenation, skeletal rearrangement, and hydrogenation. nih.govkentech.ac.kr

The mechanism involves the initial dehydrogenation of n-decane to n-decene on a metal site. The n-decene then moves to an acid site where it is protonated to form a decyl carbenium ion. kentech.ac.kr This carbenium ion undergoes skeletal isomerization to form various branched carbenium ions. kentech.ac.kr These branched ions can then deprotonate to form branched alkenes, which are subsequently hydrogenated to methylnonanes and other branched decane (B31447) isomers. nih.gov The distribution of the methylnonane isomers is influenced by the reaction conditions and the catalyst properties. univ-oeb.dz A common mechanistic pathway for skeletal rearrangement involves the formation of protonated cyclopropane (PCP) intermediates. univ-oeb.dz For the hydroisomerization of n-decane, the expected ratio of 2-, 3-, 4-, and 5-methylnonane (B93649) based on a PCP mechanism is 1:2:2:1. univ-oeb.dz

Cracking is a competing reaction that occurs via β-scission of the carbenium ion intermediates, leading to the formation of smaller alkanes and alkenes. acs.orgkentech.ac.kr The balance between isomerization and cracking is a critical aspect of catalyst design. tandfonline.com

Influence of Zeolite Framework Topologies on Isomer Selectivity (e.g., MFI, ZSM-5, 10-MR, 12-MR)

The selectivity of n-decane hydroisomerization is strongly influenced by the pore structure and topology of the zeolite catalyst support. epfl.chmdpi.com Zeolites with different framework types, such as MFI (ZSM-5), exhibit shape selectivity, which dictates which isomers can form and diffuse out of the catalyst pores. researchgate.netmdpi.com

10-Membered Ring (10-MR) Zeolites: Zeolites with 10-MR pores, such as ZSM-5 (MFI topology) and ZSM-22, exhibit significant shape selectivity. mdpi.comresearchgate.net In these zeolites, the formation of bulkier, multi-branched isomers is sterically hindered. mdpi.comnih.gov For n-decane isomerization, 10-MR zeolites tend to favor the formation of 2-methylnonane over other methylnonane isomers. kuleuven.bersc.org This is often attributed to transition-state shape selectivity, where the formation of the transition state leading to bulkier isomers is disfavored within the confined space of the zeolite pores. kentech.ac.krresearchgate.net The refined constraint index (CI°), which is the ratio of 2-methylnonane to 5-methylnonane yield at low conversion, is typically high for 10-MR zeolites. rsc.orgmdpi.com

12-Membered Ring (12-MR) Zeolites: Zeolites with larger 12-MR pores, such as ZSM-12 and Beta, are less sterically hindered. mdpi.commdpi.com This allows for the formation of a wider range of isomers, including di- and tri-branched alkanes. epfl.ch In 12-MR zeolites, the formation of 2-methylnonane is often kinetically suppressed, with 3- and 4-methylnonane (B107374) being the initially preferred products. kuleuven.be The CI° for 12-MR zeolites is generally low, typically in the range of 1 to 2.5. rsc.org

The product distribution is not only dependent on the pore size but also on the dimensionality of the channel system (1-D vs. 3-D) and the presence of intersections or cages within the zeolite structure. mdpi.comresearchgate.netifpenergiesnouvelles.fr For example, the intersections in the 3-D channel system of ZSM-5 can influence the selectivity towards certain di-branched isomers. mdpi.com Hierarchical zeolites, which contain both micropores and mesopores, can offer improved diffusion and accessibility to the active sites, further influencing the catalytic performance. nih.govmdpi.com

Role of Bifunctional Catalysts in Isomerization-Hydrocracking Balance

The conversion of n-alkanes, such as the parent n-decane which is an isomer of 2-methylnonane, into branched isomers is a critical process in the petroleum industry, often employing bifunctional catalysts. rsc.org These catalysts typically consist of metal sites (like platinum or palladium) for hydrogenation-dehydrogenation functions and acid sites (commonly zeolites) for isomerization. mdpi.comresearchgate.net The balance between these two functions is paramount in controlling the selectivity towards isomerization versus the competing hydrocracking reactions. mdpi.comresearchgate.net

A well-balanced bifunctional catalyst facilitates a sequence where the alkane is first dehydrogenated on a metal site to an alkene. This alkene intermediate then migrates to an acid site where it is protonated to form a carbenium ion, which subsequently undergoes skeletal rearrangement to a branched isomer. researchgate.netresearchgate.net Finally, the branched alkene is hydrogenated back to a saturated isoalkane on a metal site. researchgate.net An optimal metal-to-acid site ratio ensures that the rearranged alkene intermediate is promptly hydrogenated, minimizing its residence time on the acid sites and thus suppressing further cracking into smaller molecules. researchgate.netosti.gov

The activity, stability, and selectivity of these catalysts are strongly dependent on the balance between the number of accessible platinum atoms and the number of strong acid sites. osti.gov For instance, on an ideal bifunctional catalyst, n-decane is successively transformed into monobranched isomers (like 2-methylnonane), then dibranched isomers, and finally cracking products. osti.gov The nature of the zeolite support, including its pore structure and acidity, also plays a crucial role. Zeolites like ZSM-5, ZSM-22, and SAPO-11 are commonly used due to their shape-selective properties which can favor the formation of desired isomers. mdpi.comresearchgate.net

Kinetic Studies of Alkane Isomerization Pathways

Kinetic studies of alkane isomerization reveal that the process is a complex network of reactions. The isomerization of alkanes is a slightly exothermic process, meaning lower reaction temperatures thermodynamically favor the formation of more highly branched isomers. tandfonline.com However, higher temperatures are often necessary to activate the unreactive alkane molecules. tandfonline.com

The mechanism proceeds through carbenium ion intermediates. uva.nl The rearrangement of these carbenium ions can occur through different pathways, often categorized as Type A and Type B. Type A isomerizations involve the shifting of alkyl groups via a protonated cyclopropane (PCP) transition state, resulting in isomers with the same degree of branching. uva.nl Type B isomerizations, which change the degree of branching, proceed through a higher energy barrier. uva.nl The cracking of alkanes generally follows a free radical mechanism. vedantu.com

Thermal Degradation and Pyrolysis Mechanisms

The pyrolysis, or thermal degradation in the absence of air, of branched alkanes like 2-methylnonane is a complex process involving the cleavage of C-C and C-H bonds. byjus.comtestbook.com The rate of pyrolysis is observed to increase with both molecular weight and the degree of branching in the alkane. vedantu.comtestbook.comunacademy.com

Molecular Dynamics Simulations of Pyrolysis Initiation Pathways

Molecular dynamics (MD) simulations, particularly using reactive force fields like ReaxFF, provide molecular-level insights into the initial stages of pyrolysis. atlantis-press.comatlantis-press.com For 2-methylnonane, these simulations show that at high temperatures, the initial pyrolysis pathways are primarily initiated by the homolytic cleavage of both C-C and C-H bonds. atlantis-press.comatlantis-press.com

A study comparing n-decane and 2-methylnonane revealed that the presence of the methyl branch in 2-methylnonane introduces more complexity to the pyrolysis pathways. atlantis-press.comatlantis-press.com The initial decomposition of 2-methylnonane involves a greater number of potential reaction pathways compared to its linear isomer. atlantis-press.com

Table 1: Initial Pyrolysis Pathways of 2-Methylnonane

| Bond Type | Number of Cleavage Pathways |

|---|---|

| C-C | 8 |

| C-H | 9 |

Source: ReaxFF Molecular Dynamics Study atlantis-press.com

Analysis of C-C and C-H Bond Cleavage Reactivity in Branched Alkanes

In branched alkanes, the reactivity of different C-C and C-H bonds varies. The bond dissociation energy (BDE) is a key factor, with tertiary C-H bonds being weaker than secondary, which are in turn weaker than primary C-H bonds. researchgate.netacs.orgnih.gov This makes tertiary hydrogens more susceptible to abstraction, initiating free radical chains. researchgate.net

For 2-methylnonane, molecular dynamics simulations indicate that C-H bond cleavage is slightly more prevalent than C-C bond cleavage during initial pyrolysis, accounting for 52% of the initial bond scissions. atlantis-press.com Among the C-C bonds, the C3-C4 bond is the most likely to break, while the C2-C3 bond is the most stable. atlantis-press.com For C-H bonds, the hydrogen atom at the terminal C1 position is the most easily cleaved. atlantis-press.com

The presence of methyl substituents influences hydrogenolysis rates and selectivities. nih.gov Cleavage of C-C bonds involving a tertiary carbon atom generally has a higher activation enthalpy compared to the cleavage of less substituted C-C bonds. nih.gov

Table 2: Relative Reactivity of Bonds in 2-Methylnonane Pyrolysis

| Bond Cleavage | Proportion of Initial Reactions |

|---|---|

| Total C-H Cleavage | 52% |

| Total C-C Cleavage | 48% |

| Most Labile C-C Bond | C3-C4 (21%) |

| Most Stable C-C Bond | C2-C3 (5%) |

| Most Labile C-H Bond | At C1 position (32%) |

Source: ReaxFF Molecular Dynamics Study atlantis-press.com

Product Distribution Analysis in High-Temperature Decomposition Processes

The product distribution from the pyrolysis of 2-methylnonane is significantly different from that of its linear isomer, n-decane. The presence of the methyl branch and the resulting shorter main carbon chain affect the decomposition products. atlantis-press.comatlantis-press.com

Analysis of the pyrolysis products of 2-methylnonane shows an increase in methane (B114726) (CH₄) production compared to n-decane, while the yields of ethylene (C₂H₄) and hydrogen (H₂) decrease. atlantis-press.comatlantis-press.com The cleavage of C-C bonds at various positions in 2-methylnonane also leads to the formation of isomeric products. atlantis-press.com For example, the scission of the C3-C4 bond can produce a 2-methylpropane radical and a hexane (B92381) radical. atlantis-press.com In general, the fission of C-C bonds produces smaller alkanes and alkenes, while C-H bond fission yields alkenes and hydrogen. vedantu.combyjus.comunacademy.com

Oxidation and Autoxidation Chemistry

The oxidation of branched alkanes like 2-methylnonane, particularly at lower temperatures (autoxidation), proceeds through free-radical chain reactions. researchgate.netacs.org The process is initiated by the abstraction of a hydrogen atom, typically by a reactive species like the hydroxyl radical (OH), to form an alkyl radical. copernicus.org This alkyl radical then reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). copernicus.org

The reactivity towards oxidation is highly dependent on the C-H bond strength. Tertiary C-H bonds are the most susceptible to attack due to their lower bond dissociation energy. researchgate.net Studies on other branched alkanes have shown that the rate of radical attack on tertiary hydrogen atoms is significantly faster than on secondary hydrogens. researchgate.netacs.org

The subsequent reactions of the peroxy radicals can lead to a variety of oxygenated products, including hydroperoxides, alcohols, ketones, and cyclic ethers. kaust.edu.saosti.gov In some cases, the autoxidation process can be suppressed by the branched structure, which may reduce the number of available hydrogens for abstraction. copernicus.org The formation of lactones is also a known pathway during the liquid-phase autoxidation of alkanes. acs.org Research on the cool flame chemistry of 2-methylnonane has identified numerous intermediates, highlighting the complexity of its low-temperature oxidation pathways. osti.govanl.govresearchgate.net

Low-Temperature Autoxidation Pathways in Combustion Chemistry

The low-temperature autoxidation of 2-methylnonane, a branched alkane, is a critical process in combustion science, particularly for understanding autoignition phenomena in advanced engines. pnas.org This process occurs in a temperature range of approximately 500 to 800 K. researchgate.netnih.gov Studies investigating diesel surrogate fuels, including 2-methylnonane, have been conducted at temperatures between 500 and 630 K. osti.govresearchgate.netkaust.edu.sa The autoxidation mechanism is initiated by the abstraction of a hydrogen atom from the 2-methylnonane molecule (C₁₀H₂₂), forming an alkyl radical (R•). researchgate.net

Following this initial step, a sequence of reactions involving molecular oxygen (O₂) ensues. The alkyl radical rapidly combines with an oxygen molecule to form an alkylperoxy radical (ROO•). pnas.orgnih.gov This peroxy radical can then undergo intramolecular H-atom abstraction, a process known as isomerization, to form a hydroperoxyalkyl radical (•QOOH). pnas.org This isomerization is a key step that dictates the subsequent reaction pathways.

A generalized reaction scheme highlights that this process can involve multiple sequential additions of oxygen. pnas.orgresearchgate.net The first O₂ addition leads to the ROO• radical. A second O₂ addition to the •QOOH radical yields a hydroperoxyalkylperoxy radical (•OOQOOH). pnas.org Further reactions, including a potential third O₂ addition, lead to the formation of highly oxygenated molecules (HOMs). pnas.orgosti.govosti.gov These highly oxygenated intermediates are crucial as they can decompose to produce more radicals, leading to the chain-branching reactions that cause autoignition. researchgate.netosti.govosti.gov The molecular structure of branched alkanes like 2-methylnonane influences their propensity to undergo these extensive autoxidation pathways. osti.gov

Formation and Characterization of Oxygenated Intermediates (e.g., Hydroperoxides, Diones, Cyclic Ethers)

During the low-temperature autoxidation of 2-methylnonane and similar alkanes, a complex pool of oxygenated intermediates is generated. osti.govresearchgate.netkaust.edu.sa Advanced analytical techniques, such as synchrotron vacuum ultraviolet photoionization molecular beam mass spectrometry (SVUV-PIMS), have enabled the detection and characterization of these species. osti.govresearchgate.netkaust.edu.sa For C10 alkanes like 2-methylnonane, around 100 different intermediates have been detected. osti.govresearchgate.netkaust.edu.sa

Hydroperoxides: Hydroperoxides, characterized by an -OOH functional group, are fundamental intermediates in autoxidation. researchgate.net The primary products include alkyl hydroperoxides (ROOH) and ketohydroperoxides (KHPs), which contain both a carbonyl and a hydroperoxy group. nih.govresearchgate.net KHPs are particularly significant as their decomposition is a major source of chain branching at low temperatures. researchgate.net The formation of KHPs results from the isomerization of the •OOQOOH radical followed by O-O bond scission and further reactions. pnas.org In studies of C10 alkanes, intermediates such as keto-hydroperoxides, diketo-hydroperoxides, and keto-dihydroperoxides have been identified, which are indicators of the first, second, and third O₂ addition reactions. osti.govresearchgate.netkaust.edu.sa The presence of one or more hydroperoxy groups in these intermediates has been confirmed through H/D exchange reactions. pnas.org

Diones: Diones, which are molecules containing two ketone functional groups, are also observed products. osti.govacs.org For instance, 3-methylnonane-2,4-dione (B147431) has been identified as an oxidation product, formed via processes like the photosensitized oxidation of furanoid fatty acids in other contexts, but its formation during combustion points to complex rearrangement and decomposition pathways of larger oxygenated intermediates. dss.go.thacs.org In combustion studies of C10 alkanes, diones are among the classes of molecular structures established from experimental data. osti.govresearchgate.netkaust.edu.sa

Cyclic Ethers: Cyclic ethers (oxiranes, oxetanes, furans) are another major class of stable intermediates formed during alkane oxidation. unizar.es Their formation typically proceeds from the hydroperoxyalkyl radical (•QOOH). This radical can undergo cyclization via an intramolecular addition reaction, where the radical site attacks the hydroperoxy group, leading to the elimination of a hydroxyl radical (•OH) and the formation of a cyclic ether ring. unizar.es For large alkanes, the formation of substituted tetrahydrofurans (THFs) is a common pathway. unizar.es The autoxidation of 2-methylnonane produces a variety of cyclic ethers, which are key indicators of specific low-temperature reaction channels. osti.govresearchgate.netkaust.edu.sa

Table 1: Key Oxygenated Intermediates in 2-Methylnonane Autoxidation

| Class of Intermediate | Specific Examples / General Formula | Significance in Reaction Pathway | Source |

|---|---|---|---|

| Hydroperoxides | Alkyl hydroperoxides (ROOH) | Primary products of initial oxidation steps. | researchgate.netnih.gov |

| Ketohydroperoxides (KHPs) | C₁₀H₂₀O₃ | Key chain-branching agents. | researchgate.netosti.govresearchgate.netkaust.edu.sa |

| Diones | 3-Methylnonane-2,4-dione | Products of advanced oxidation and rearrangement. | osti.govkaust.edu.sadss.go.th |

| Cyclic Ethers | Substituted Tetrahydrofurans (THFs) | Stable products indicating specific •QOOH radical fates. | osti.govkaust.edu.saunizar.es |

| Highly Oxygenated Molecules | Keto-dihydroperoxide (C₁₀H₂₀O₅), Diketo-hydroperoxide (C₁₀H₁₈O₄) | Indicators of second and third O₂ addition pathways. | osti.govresearchgate.netkaust.edu.sa |

Kinetic Modeling and Mechanism Validation for Branched Alkane Oxidation

Developing accurate chemical kinetic models for the oxidation of branched alkanes like 2-methylnonane is essential for predicting combustion behavior, such as ignition delay times. osti.govresearchgate.netkaust.edu.sa These models consist of thousands of elementary reactions describing the complex chemical transformations.

Recent experimental studies on C10 alkanes, including 2-methylnonane, have revealed that existing kinetic models require improvement. osti.govkaust.edu.sa Comparisons between model predictions and experimental data, obtained from jet-stirred reactor experiments, show discrepancies in predicting the mole fractions of specific intermediates. osti.govresearchgate.netkaust.edu.sa Elucidating the formation of the full range of intermediates is crucial for validating and refining these reaction mechanisms. osti.govkaust.edu.sa

A key area of model development is the inclusion of reaction pathways for highly oxygenated intermediates. osti.govosti.gov For instance, kinetic models for 2-methylhexane, a smaller analogue, have been updated to include third O₂ addition reactions. osti.govosti.gov These additions were found to promote auto-ignition at low temperatures, demonstrating the significant impact of these pathways. osti.govosti.gov Theoretical calculations are used to estimate the rate constants for key isomerization and decomposition reactions, which are critical inputs for the kinetic models. osti.gov The validation of these models relies on accurately quantifying the intermediate species pool, which remains a significant challenge due to the reactivity and complexity of the molecules involved. nih.govosti.govresearchgate.net

Computational and Theoretical Chemistry of 2 Methylnonane

Quantum Chemical Calculations for Energetic and Structural Properties

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental energetic and structural characteristics of molecules like 2-methylnonane (B165365). These computational methods allow for the prediction of various properties that are crucial for understanding the molecule's behavior and reactivity.

The standard enthalpy of formation (ΔₕH°) is a key thermodynamic quantity that indicates the stability of a compound. For 2-methylnonane in the gaseous state, a standard enthalpy of formation has been reported as -260.2 kJ/mol. vulcanchem.com This value was calculated using the liquid phase enthalpy of formation of -309.8±2.4 kJ/mol and an enthalpy of vaporization of 49.64 kJ/mol. vulcanchem.com The thermodynamic stability of a molecule is inversely related to its potential energy; a lower potential energy corresponds to a more stable system.

Table 1: Reported Enthalpy Values for 2-Methylnonane

| Property | Value | State | Source |

| Standard Enthalpy of Formation (ΔₕH°) | -260.2 kJ/mol | Gas | vulcanchem.com |

| Enthalpy of Formation (Liquid Phase) | -309.8 ± 2.4 kJ/mol | Liquid | vulcanchem.com |

| Enthalpy of Vaporization | 49.64 kJ/mol | Liquid to Gas | vulcanchem.com |

Molecular orbital (MO) theory provides insights into the electronic structure and reactivity of molecules by describing the distribution of electrons in various energy levels. libretexts.orgmasterorganicchemistry.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are directly involved in chemical reactions. masterorganicchemistry.com For alkanes like 2-methylnonane, the electronic structure is characterized by sigma (σ) bonds, and their MOs are generally of high energy for HOMO and low energy for LUMO, contributing to their relative inertness.

Quantum chemical calculations can determine various electronic structure descriptors. A study investigating the biological activity of alkanes calculated several quantum molecular descriptors for 2-methylnonane, including chemical hardness, chemical potential, and dipole moment. scirp.org These descriptors help to quantify aspects of a molecule's electronic structure and reactivity. For example, chemical hardness is a measure of resistance to deformation of the electron cloud. scirp.org

Table 2: Selected Quantum Molecular Descriptors for 2-Methylnonane

| Descriptor | Value | Unit |

| Conductor-like screening model (COSMO) surface area | 232.49 | Ų |

| Chemical Hardness | 7.418 | eV |

| Chemical Potential | 0.783 | eV |

| Dipole Moment | 0.082 | Debye |

| Non-linear Polarizability | 0.183 | a.u. |

| Source: scirp.org |

Enthalpy of Formation and Thermodynamic Stability Calculations

Molecular Dynamics Simulations for Reactivity and Conformational Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing detailed information about reactivity and conformational changes.

MD simulations using reactive force fields (ReaxFF) are particularly useful for studying complex chemical processes like pyrolysis. atlantis-press.comrsc.orgnih.govmdpi.com A study comparing the pyrolysis of n-decane and 2-methylnonane revealed that the branched structure of 2-methylnonane leads to a more complex pyrolysis mechanism. atlantis-press.com The initial decomposition of 2-methylnonane involves both C-C and C-H bond cleavages, with a higher proportion of C-H bond scission compared to n-decane. atlantis-press.com Specifically, the initial pyrolysis of 2-methylnonane proceeds through 17 different pathways, comprising 8 C-C and 9 C-H bond cleavages. atlantis-press.com The presence of the methyl group alters the reactivity of the C-C bonds, with the C3-C4 bond being more susceptible to cleavage than in the linear isomer. atlantis-press.com

The products of 2-methylnonane pyrolysis are also affected by its branched structure. While the main products of n-decane pyrolysis are ethylene (B1197577), methane (B114726), and hydrogen, the isomerization in 2-methylnonane leads to a decrease in ethylene and hydrogen yields and an increase in methane production. atlantis-press.com The simulation of reaction trajectories provides a detailed picture of how reactants evolve into products over time, incorporating the influence of molecular vibrations. ic.ac.uk

Branched alkanes like 2-methylnonane exhibit significant conformational flexibility due to rotation around their C-C single bonds. This flexibility influences their physical properties and interactions with solvents. cdnsciencepub.com The presence of a methyl branch can affect how the molecule packs in the liquid state and interacts with surrounding solvent molecules.

Studies on the interaction of alkanes with various solvents show that branched isomers often exhibit different behavior compared to their linear counterparts. For instance, spectroscopic studies have shown that the interaction between aromatic hydrocarbons and n-alkane solvents is stronger than with branched isomers, which is attributed to a more ordered arrangement of the linear solvent molecules. rsc.org The solubility of alkanes in water is also influenced by their structure, with molecular size being a primary determinant. researchgate.net The branched nature of 2-methylnonane affects the energy penalty for creating a cavity in the solvent, which in turn influences its solubility. researchgate.netresearchgate.net Simulating the interaction of branched alkanes with water helps in understanding hydrophobic hydration and optimizing force fields for such systems. aip.org

Simulating Pyrolysis and Reaction Trajectories

Quantitative Structure-Property Relationship (QSPR) Modeling for Branched Alkanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their structural characteristics. ubbcluj.robiochempress.com These models establish a mathematical relationship between molecular descriptors and a specific property. For branched alkanes, QSPR models are valuable for predicting properties like boiling point, density, and partitioning behavior.

Machine Learning Applications in Chemical Simulation Workflows

Machine learning (ML) has emerged as a transformative tool in all scientific domains, including molecular simulation. uni.luarxiv.org The intricate and computationally intensive calculations involved in molecular simulations are particularly well-suited for ML applications. uni.luarxiv.org ML models can learn from existing data to predict molecular properties, accelerate simulations, and even aid in the design of new molecules and materials. mdpi.comengineering.org.cn

The general workflow for applying machine learning in chemical simulations involves several key steps. uni.luengineering.org.cn It begins with the generation or collection of a large, high-quality dataset. engineering.org.cn For a molecule like 2-Methylnonane, this dataset could be generated through high-throughput molecular dynamics simulations of its chemical behavior, such as its autoxidation in cool flames. chemrxiv.orgkaust.edu.sa These simulations produce vast amounts of data on reaction intermediates, pathways, and kinetics. kaust.edu.sa

Once the dataset is established, molecular structures are converted into numerical representations, or "features," that ML algorithms can process. engineering.org.cn These features can range from simple 2D descriptors to complex 3D representations of the chemical environment. engineering.org.cn The next step is to train an ML model, such as a deep neural network or a random forest algorithm, on this data. uni.lumdpi.com The model learns the complex relationships between the molecular features and the properties of interest. chemrxiv.org

For 2-Methylnonane, which is a component of diesel fuel surrogates, understanding its combustion chemistry is crucial. kaust.edu.sa Its oxidation involves numerous intermediate species and complex reaction networks that are challenging to probe experimentally and computationally. kaust.edu.sa ML models could be trained on simulation data from the oxidation of 2-Methylnonane and other alkanes. kaust.edu.sa Such models could then be used to:

Predict Reaction Products: Forecast the mole fractions of various intermediates and final products under different conditions. kaust.edu.sa

Accelerate Property Prediction: Rapidly estimate physicochemical properties for a vast number of related compounds, bypassing time-consuming quantum mechanical calculations. uni.lu

Identify Key Features: Use feature importance analysis to determine which structural or electronic properties are most influential in predicting a certain outcome, offering insights for material design. mdpi.com

Optimize Chemical Mixtures: Predict the properties of fuel mixtures containing 2-Methylnonane, aiding in the design of formulations with desired characteristics. chemrxiv.org

This integration of machine learning with molecular simulation provides a powerful framework for advancing our understanding of complex chemical systems like the combustion of 2-Methylnonane, potentially leading to the development of more accurate kinetic models and cleaner fuels. kaust.edu.sa

Environmental Transformation and Biogeochemical Pathways of 2 Methylnonane

The environmental fate of 2-methylnonane (B165365), a branched alkane component of petroleum products, is governed by its transformation through various biological and chemical processes in different environmental compartments. These pathways determine its persistence, potential for transport, and transformation into other chemical species.

Analytical Methodologies for Chemical Process Elucidation

Spectroscopic Techniques for Reaction Intermediate and Product Identification

Spectroscopic methods are indispensable for the in-situ detection and identification of molecules formed during chemical reactions. For a compound like 2-methylnonane (B165365), particularly in high-temperature environments like combustion, techniques capable of identifying short-lived, reactive species are crucial.

Synchrotron Vacuum Ultraviolet Photoionization Molecular Beam Mass Spectrometry (SVUV-PIMS) in Combustion Studies

Synchrotron Vacuum Ultraviolet Photoionization Molecular Beam Mass Spectrometry (SVUV-PIMS) is a powerful technique for investigating the intricate chemistry of combustion. It is particularly valuable in studying the low-temperature oxidation and autoxidation of alkanes like 2-methylnonane, which is a component of diesel fuel surrogates. researchgate.netkaust.edu.sa This method combines molecular beam sampling from a reactor (such as a jet-stirred reactor) with soft photoionization using tunable synchrotron radiation, allowing for the isomeric identification of complex reaction intermediates. researchgate.netsemanticscholar.org

In studies of 2-methylnonane autoxidation in a jet-stirred reactor at temperatures between 500 and 630 K, SVUV-PIMS has been used to detect approximately 100 different intermediates. researchgate.netkaust.edu.saosti.gov The high mass resolution of the technique (around 4000-5000 at m/z 100) enables the separation and identification of species with the same nominal mass but different elemental compositions. researchgate.netsemanticscholar.org

Key research findings from SVUV-PIMS studies on 2-methylnonane and related C10 alkanes include:

Identification of Key Intermediate Classes: The technique has successfully identified numerous classes of intermediates, including alkenes, cyclic ethers, diones, and various oxygenated species indicative of sequential O2 addition reactions. kaust.edu.sa

Detection of Hydroperoxides: Crucially, SVUV-PIMS can detect highly reactive and fragile intermediates like keto-hydroperoxides (KHPs) and ROOH species, which are central to low-temperature combustion (cool flame) chemistry. researchgate.netsemanticscholar.orgnih.gov The ability to quantify these species provides critical data for validating and refining chemical kinetic models. nih.gov

Elucidation of Reaction Pathways: By identifying species such as alkenyl keto, diketo-hydroperoxide, and keto-dihydroperoxide, researchers can trace the pathways of first, second, and third O2 additions, which govern the autoignition properties of the fuel. kaust.edu.sa

The data obtained from SVUV-PIMS experiments are vital for developing and validating detailed chemical kinetic models that predict the combustion behavior of fuels. kaust.edu.sa

Chromatographic Techniques for Complex Mixture Analysis

Chromatography is a fundamental separation science that underpins the detailed analysis of complex hydrocarbon mixtures. For processes involving 2-methylnonane, gas chromatography is the predominant technique, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) in Product Profiling and System Analysis

Gas Chromatography (GC) is a primary method for separating and quantifying volatile compounds like 2-methylnonane and its reaction products. vulcanchem.com When paired with a mass spectrometer (GC-MS), it provides structural information, allowing for the confident identification of individual components in a complex mixture. nih.govresearchgate.net

In the context of 2-methylnonane chemical processes, GC and GC-MS are used for:

Product Quantification in Combustion: In combustion studies, GC analysis complements SVUV-PIMS by providing quantitative data on stable final products. kaust.edu.sa While SVUV-PIMS excels at identifying reactive intermediates, GC with flame ionization detection (FID) offers robust quantification of major and minor stable species, which is essential for determining mole fractions and validating kinetic models. researchgate.netkaust.edu.sa

Isomer-Specific Analysis: Capillary GC columns with appropriate stationary phases can separate various isomers of methylnonane and other reaction products. researchgate.net This is critical in catalytic studies where the distribution of branched isomers is a key indicator of catalyst performance and selectivity.

Analysis in Diverse Matrices: GC-MS has been employed to identify 2-methylnonane in various natural and synthetic products. For instance, it has been detected as a volatile compound in plant extracts, such as from Gossypium barbadense, and in marine red algae like Griffithsia pacifica. ajol.inforesearchgate.net It is also a known constituent of diesel fuel, where its presence and that of other monomethylalkanes are characterized by GC-MS. researchgate.net

Below is a table summarizing the GC-MS data for 2-methylnonane as reported in a study characterizing monomethylalkanes.

| Compound | Retention Index (I P OV-1) | Specific MS Ions (m/z) | Molecular Ion (m/z) |

|---|---|---|---|

| 5-methylnonane (B93649) | 961.09 | 84, 56 | 142 |

| 4-methylnonane (B107374) | 962.83 | 70, 70 | 142 |

| 2-methylnonane | 965.39 | 42, 98 | 142 |

| 3-methylnonane (B147189) | 972.06 | 56, 84 | 142 |

Advanced Characterization of Catalytic Materials in 2-Methylnonane Conversions

The efficiency and selectivity of catalytic hydroconversion of alkanes like 2-methylnonane are dictated by the properties of the catalyst. Advanced characterization techniques are therefore essential to understand the structure-activity relationships of these materials. Bifunctional catalysts, typically containing a noble metal (e.g., Pt) on an acidic support (e.g., a zeolite), are commonly used. kuleuven.bedoria.fi

Characterization focuses on several key aspects:

Textural Properties: Nitrogen adsorption/desorption isotherms are used to determine the specific surface area (BET method), pore volume, and pore size distribution. kuleuven.be These properties influence the diffusion of reactants and products, affecting catalyst activity and selectivity, especially for bulky molecules.

Acid Site Characterization: The nature, strength, and concentration of acid sites (both Brønsted and Lewis) are critical for the isomerization and cracking reactions. kuleuven.be Temperature-programmed desorption of ammonia (B1221849) (NH3-TPD) and Fourier-transform infrared spectroscopy (FTIR) of adsorbed probe molecules like pyridine (B92270) are standard methods. FTIR spectroscopy, for example, can distinguish between Brønsted and Lewis acid sites by observing the vibrational frequencies of adsorbed pyridine. kuleuven.be

Metal Function Characterization: The dispersion, particle size, and state of the metallic component are crucial for the hydrogenation-dehydrogenation steps. Techniques like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and chemisorption of probe molecules (e.g., H2, CO) are employed to assess these properties. kuleuven.beacs.org

Structural and Morphological Analysis: X-ray diffraction (XRD) is used to confirm the crystalline structure of the zeolite support, while SEM provides information on the crystal morphology and size. kuleuven.be

In studies of n-decane hydroconversion over zeolite catalysts like ZSM-5 and COK-14, the product distribution, including the yield of 2-methylnonane versus other isomers, is directly linked to these characterized properties. kuleuven.beresearchgate.net For instance, the refined constraint index (CI*), which is the yield ratio of 2-methylnonane to 5-methylnonane, is used to probe the shape-selective environment within the zeolite pores. kuleuven.be

The table below lists some of the key characterization techniques and the catalyst properties they elucidate.

| Technique | Property Investigated | Relevance to 2-Methylnonane Conversion |

|---|---|---|

| N₂ Adsorption/Desorption | Surface area, pore volume, pore size | Determines accessibility of active sites to reactant molecules. |

| FTIR of Adsorbed Pyridine | Nature and concentration of Brønsted and Lewis acid sites | Acid sites are responsible for the primary isomerization and cracking reactions. |

| Scanning/Transmission Electron Microscopy (SEM/TEM) | Crystal morphology, metal particle size and dispersion | Impacts catalyst stability and the efficiency of hydrogenation/dehydrogenation steps. |

| X-Ray Diffraction (XRD) | Crystalline structure and phase purity of zeolite support | Confirms the integrity of the catalyst's framework structure. |

Role in Applied Chemical Systems Research

Model Compound Studies in Fuel Chemistry

2-Methylnonane (B165365), a branched alkane with the chemical formula C10H22, serves as a significant model compound in fuel chemistry research. ontosight.ai Its structure, featuring a nine-carbon chain with a methyl group on the second carbon, makes it an important representative of the iso-alkane class found in various transportation fuels. ontosight.aiosti.gov Researchers utilize 2-methylnonane and other branched alkanes to understand fundamental combustion processes and to develop more sophisticated fuel formulations.

In the field of advanced combustion research, complex real-world fuels like diesel and jet fuel, which can contain hundreds of hydrocarbon components, are often represented by simpler surrogate mixtures. nist.govacs.org These surrogates, typically composed of a few well-characterized compounds, are designed to replicate key physical and chemical properties of the target fuel, such as cetane number, density, viscosity, and distillation characteristics. sci-hub.se

2-Methylnonane is a component included in surrogate fuel palettes to represent the branched alkane fraction of diesel and synthetic aviation fuels. nist.govpolito.it For instance, it has been listed as a potential component in surrogate models for S-8, a synthetic aviation fuel derived from natural gas. nist.gov The inclusion of branched alkanes like 2-methylnonane is crucial because the degree of branching in hydrocarbon molecules significantly affects combustion behavior, including ignition delay and emissions. pnas.org

Research into the autooxidation of C10 alkanes, including n-decane, 2-methylnonane, and 2,7-dimethyloctane, shows that the molecular structure directly influences the formation of highly oxygenated intermediates. pnas.org Studies have found that hydrocarbons with tertiary C-H sites, like 2-methylnonane, have a higher propensity to form certain oxygenated species compared to their linear counterparts (n-decane). pnas.org This detailed chemical kinetic information is vital for developing and refining kinetic models used in combustion simulations. researchgate.net

Table 1: Example Surrogate Fuel Components

| Hydrocarbon Class | Example Compound | Relevance |

|---|---|---|

| n-Alkanes | n-Dodecane, n-Hexadecane | Represents the linear paraffin (B1166041) content of fuels. sci-hub.sepolito.it |

| iso-Alkanes | 2-Methylnonane , Heptamethylnonane | Represents the branched paraffin content, influencing ignition properties. osti.govsci-hub.sepolito.it |

| Cyclo-alkanes | Decahydronaphthalene, n-Propylcyclohexane | Represents the naphthenic fraction of fuels. acs.orgsci-hub.se |

Catalytic reforming is a critical petroleum refining process that converts low-octane naphthas into high-octane gasoline blending components, known as reformates. citizendium.orgwikipedia.org The process utilizes a catalyst, typically platinum on an alumina (B75360) support, to promote a series of chemical reactions. psu.edu

The primary goal of catalytic reforming is to rearrange the molecular structure of hydrocarbons to increase their octane (B31449) number. tecedu.academy The main reactions involved are:

Dehydrogenation of naphthenes to form high-octane aromatics. wikipedia.orgtecedu.academy

Isomerization of linear paraffins (n-alkanes) to branched paraffins (iso-alkanes). wikipedia.orgpsu.edu

Dehydrocyclization of paraffins and naphthenes to form aromatics. wikipedia.orgtecedu.academy

Hydrocracking , which breaks down larger molecules into smaller, lower-value ones. wikipedia.org

Branched alkanes like 2-methylnonane are desirable products of the isomerization reactions within the reformer. wikipedia.orgpsu.edu The conversion of linear alkanes, which have low octane ratings, to their branched isomers leads to a significant improvement in the octane number of the reformate. Therefore, the formation of 2-methylnonane and other iso-alkanes is a key objective for enhancing gasoline quality. While straight-run heavy naphtha is the typical feedstock, the process is designed to maximize the output of high-octane components, including branched alkanes and aromatics. citizendium.orgpsu.edu

Surrogate Fuel Formulations for Advanced Combustion Research

Interfacial and Solution Chemistry of Branched Alkanes

The branched structure of 2-methylnonane influences its physical properties and interactions in multi-component liquid systems, which is relevant for understanding and modeling fuel behavior and other industrial processes.

The viscosity and surface tension of fuels are critical physical properties that affect processes like fuel injection and spray formation. acs.org The presence of branched alkanes in a hydrocarbon mixture influences these properties.

Studies have been conducted to precisely measure the thermophysical properties of branched alkanes. Research on 2-methylnonane and its isomer, 4-methylnonane (B107374), has provided data on their liquid viscosity, surface tension, and density over a range of temperatures. researchgate.net These experimental data are essential for validating and developing predictive models for the properties of complex fluid mixtures. fau.de When compared to their linear isomer, n-decane, branched alkanes show distinct properties due to differences in molecular packing and intermolecular forces. fau.de

For example, detailed measurements using surface light scattering (SLS) have been performed to characterize these properties for 2-methylnonane. researchgate.net The data from such studies are used to create correlations that can predict the behavior of mixtures containing branched alkanes. researchgate.netnist.gov Research on binary mixtures of n-alkanes (like n-dodecane) and highly branched alkanes (like 2,2,4,4,6,8,8-heptamethylnonane) shows how properties such as density, viscosity, and surface tension vary with the composition of the mixture. acs.org

Table 2: Selected Thermophysical Property Data for 2-Methylnonane

| Temperature (K) | Liquid Density (g/cm³) | Dynamic Viscosity (mPa·s) | Surface Tension (mN/m) |

|---|---|---|---|

| 283.15 | ~0.74 | ~1.3 | ~23.5 |

| 298.15 | ~0.73 | ~1.0 | ~22.3 |

| 323.15 | ~0.71 | ~0.7 | ~20.3 |

Note: Values are approximate and interpolated from graphical data presented in scientific literature for illustrative purposes. researchgate.net

While hydrocarbons themselves are generally not surface-active, their derivatives can play a significant role in emulsification and solubilization. An emulsifier is a substance that stabilizes a mixture of two immiscible liquids, like oil and water.

A derivative of 2-methylnonane, (3R)-3-ethoxy-2-methylnonane, is identified as a non-ionic surfactant. This compound functions as an emulsifier by reducing surface tension, which enhances the wetting and spreading properties of solutions. Such surfactants are valuable in various chemical formulations for solubilizing hydrophobic compounds and facilitating emulsification processes. atamanchemicals.com

Furthermore, research into microbial emulsifiers has shown specificity towards the structure of the hydrocarbon substrate. For example, the bio-emulsifier produced by the bacterium Arthrobacter RAG-1 is most effective at emulsifying hydrocarbon mixtures that contain both aliphatic (like hexadecane) and cyclic or aromatic components (like 2-methylnaphthalene). asm.org Pure aliphatic or aromatic hydrocarbons are emulsified poorly by themselves, but binary mixtures of the two are excellent substrates. asm.org This indicates that the interaction between different hydrocarbon structures at the oil-water interface is crucial for the emulsification process, a principle relevant to applications from oil spill management to enhanced oil recovery. google.com

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.